molecular formula C17H16N4O2S B284552 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

Cat. No. B284552
M. Wt: 340.4 g/mol
InChI Key: KWQBHVKXPDYEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothieno-triazine family and has a unique molecular structure that makes it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may act as a potential inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide have been investigated in various studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, limitations include the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide. These include further investigation into its potential applications in medicinal chemistry, material science, and analytical chemistry. Additionally, there is a need for further studies to determine its mechanism of action and potential side effects. Furthermore, research into its potential use as a fluorescent probe for the detection of metal ions could also be explored. Overall, 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide is a promising compound that has the potential for significant scientific advancements in various fields.

Synthesis Methods

The synthesis of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide involves the reaction of 2-amino-4-phenylthiophene-3-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the final compound. This synthesis method has been optimized to yield high purity and high yields of the desired product.

Scientific Research Applications

The unique molecular structure of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide makes it an attractive candidate for scientific research in various fields. This compound has been investigated for its potential applications in medicinal chemistry, material science, and analytical chemistry.

properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C17H16N4O2S/c22-14(18-11-6-2-1-3-7-11)10-21-17(23)15-12-8-4-5-9-13(12)24-16(15)19-20-21/h1-3,6-7H,4-5,8-10H2,(H,18,22)

InChI Key

KWQBHVKXPDYEIX-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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